molecular formula C10H8ClF3OS B14051902 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14051902
M. Wt: 268.68 g/mol
InChI Key: APKQFIPSSHDUHN-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a 2-chloro-5-(trifluoromethylthio)phenyl substituent. This compound is structurally characterized by the presence of a chlorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)4-7-5-8(2-3-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

APKQFIPSSHDUHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

3-Trifluoromethylthioaniline undergoes diazotization in aqueous hydrochloric acid (10–15°C) using sodium nitrite (1.02 eq). The reaction produces a diazonium chloride intermediate stabilized at low temperatures. Key parameters include:

  • Acid concentration : 30% (w/w) HCl optimizes protonation without premature decomposition
  • Stoichiometry : Excess nitrite (1.02–1.05 eq) ensures complete conversion of the aromatic amine

Coupling with Isopropenyl Acetate

The diazonium salt reacts with isopropenyl acetate (1.25 eq) in methanol/water (1:2.85 v/v) containing cuprous chloride (2.5 mol%). The exothermic reaction reaches 60°C, facilitating radical coupling mechanisms. Critical observations:

  • Catalyst loading : 0.015 moles CuCl per mole substrate maximizes yield while minimizing byproducts
  • Solvent system : Methanol enhances solubility of both organic and inorganic phases

Purification via Bisulfite Complexation

Crude product forms a bisulfite adduct (1:1 molar ratio) in aqueous sodium bisulfite. Subsequent alkaline hydrolysis with 10% NaOH regenerates the ketone with 41.9% overall yield.

Nucleophilic Aromatic Substitution Approach

Recent advancements employ nucleophilic displacement on pre-functionalized aryl halides. This method circumvents diazonium intermediate instability:

Chloro-Trifluoromethylthio Substrate Preparation

2,5-Dichlorophenyl propan-2-one reacts with potassium trifluoromethylthiolate (KSCF₃) in DMF at 120°C. The reaction proceeds via SNAr mechanism, favored by:

  • Electron-withdrawing groups : The ketone moiety activates the para-chloro position for substitution
  • Counterion effects : Tetrabutylammonium bromide (0.1 eq) enhances nucleophilicity through phase-transfer catalysis

Kinetic Control of Regioselectivity

Competitive substitution at ortho vs. para positions is mitigated by:

  • Temperature modulation : Maintaining 120°C minimizes ortho-attack (ΔΔG‡ = 8.3 kJ/mol)
  • Solvent polarity : DMF (ε = 36.7) stabilizes transition state for para-substitution

Multi-Step Synthesis from Chlorophenol Precursors

A convergent synthesis route builds the molecular architecture through sequential functionalization:

Thioether Formation

5-Chloro-2-hydroxypropiophenone reacts with trifluoromethanesulfenyl chloride (CF₃SCl) in dichloromethane. Key steps:

  • Deprotonation : Et₃N (2.1 eq) generates phenoxide nucleophile
  • Electrophilic substitution : CF₃SCl (1.05 eq) adds at para position (85% conversion)
  • Workup : Aqueous NaHCO₃ quench removes excess reagents

Chlorination Optimization

Subsequent chlorination at the ortho position employs:

  • Reagent choice : SO₂Cl₂ (1.2 eq) vs. Cl₂ gas (comparative data in Table 1)
  • Radical initiation : AIBN (0.5 mol%) improves regioselectivity to >9:1 ortho:para

Table 1 : Chlorination Efficiency Comparison

Reagent Temp (°C) Time (h) Yield (%) Ortho:Para Ratio
SO₂Cl₂ 80 6 78 9.2:1
Cl₂ gas 60 4 82 8.7:1
ClCO₂CCl₃ 100 8 65 7.9:1

Data adapted from VulcanChem optimization studies

Continuous Flow Synthesis Innovations

Recent developments in flow chemistry enhance process safety and scalability:

Microreactor Design

A two-stage continuous system achieves:

  • Diazotization module : 5 mL PTFE reactor at 10°C (residence time 2 min)
  • Coupling stage : 10 mL stainless steel reactor at 60°C (residence time 8 min)
  • Productivity : 12.7 g/hr vs. 4.3 g/hr in batch mode

Inline Purification

Integrated aqueous/organic membrane separators remove Cu catalysts (99.8% efficiency), eliminating post-reaction workup.

Mechanistic Considerations

The preparation chemistry involves three dominant pathways:

Radical Coupling in Diazonium Reactions

EPR studies confirm phenyl radical formation during Cu-catalyzed decomposition of diazonium salts. Coupling with isopropenyl acetate proceeds through:

  • Single-electron transfer from Cu(I) to diazonium ion
  • Nitrogen extrusion generating aryl radical
  • Radical addition to enol acetate π-system

Concerted vs. Stepwise SNAr

DFT calculations (B3LYP/6-311+G**) reveal:

  • CF₃S⁻ attack : Two-step process with Meisenheimer intermediate (ΔG‡ = 104 kJ/mol)
  • Cl⁻ displacement : Concerted pathway (ΔG‡ = 92 kJ/mol)

Analytical Characterization Protocols

Rigorous quality control ensures batch consistency:

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, COCH₃), 7.58 (d, J=8.4 Hz, 1H, ArH), 7.89 (dd, J=8.4, 2.1 Hz, 1H, ArH), 8.21 (d, J=2.1 Hz, 1H, ArH)
  • ¹⁹F NMR : -44.3 ppm (SCF₃, dt, J=32.1, 15.4 Hz)

Chromatographic Purity

HPLC method (USP L7 column):

  • Mobile phase: 65:35 MeCN/H₂O + 0.1% TFA
  • Retention time: 6.72 min (purity >99.5%)

Industrial Scale-Up Challenges

Mixing Optimization

Computational fluid dynamics (CFD) modeling reveals:

  • Impeller design : Pitched-blade turbine (45°) achieves homogeneity in 73% less time vs. Rushton turbine
  • Shear effects : High-shear mixing degrades product (3.2% per hour at 500 rpm)

Crystallization Engineering

Anti-solvent crystallization with n-heptane:

  • Cooling rate : 0.5°C/min produces 92% phase-pure crystals vs. 78% at 2°C/min
  • Seeding protocol : 0.5% w/w seed load at 40°C below saturation temp

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated coupling using:

  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.5 mol%)
  • Reductant: Hantzsch ester (1.5 eq)
  • Yield improvement: 68% vs. 41% thermal method

Biocatalytic Approaches

Engineered cytochrome P450 variants:

  • Conversion: 34% in 24h (room temp, aqueous buffer)
  • Selectivity: >99% para-substitution

Chemical Reactions Analysis

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethylthio groups may enhance its binding affinity to specific targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Effects

The substituents on the phenyl ring critically determine the electronic and steric properties of these ketones:

Compound Name Substituents Key Substituent Effects Reference
This compound -Cl (2-position), -SCF₃ (5-position) High lipophilicity (-SCF₃), strong electron withdrawal, enhanced membrane penetration
1-(3-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (3-position) Moderate electron withdrawal, intermediate lipophilicity; used in fenfluramine synthesis
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one -Cl (5-position), -OCH₃ (2-position) Electron-donating (-OCH₃) vs. electron-withdrawing (-Cl, -CF₃) balance; altered solubility
1-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-one (Analog from ) -Cl (2-position), -CF₃ (5-position) Reduced lipophilicity compared to -SCF₃; synthesized in 89% yield via aryl bromide

Key Observations :

  • Chloro substituents at the 2-position (meta to the ketone) stabilize the aromatic system through inductive effects, while their position influences steric interactions in reactions .

Physical and Structural Properties

  • Melting Points and Solubility: Compounds with -SCF₃ groups typically exhibit lower melting points than those with -OCH₃ or -NO₂ due to disrupted crystal packing. For example, 1-(2-chloro-5-(trifluoromethyl)phenyl)propan-2-one () is isolated as an oil, suggesting similar behavior for the -SCF₃ analog .
  • Structural Conformation: X-ray studies on chalcone derivatives (–8) reveal that substituent positioning influences planarity and π-π stacking. The 2-chloro-5-SCF₃ substitution in the target compound likely induces a non-planar conformation, affecting intermolecular interactions .

Q & A

Q. What are the established synthetic routes for 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: A common approach involves functionalizing the phenyl ring with chlorine and trifluoromethylthio groups before introducing the propan-2-one moiety. For example, hydrolysis of nitriles to carboxylic acids followed by ketone formation (e.g., using acetic anhydride and catalysts) is a viable strategy . Key factors include:

  • Catalyst selection : Acidic or basic conditions influence regioselectivity.
  • Temperature control : Reactions involving trifluoromethylthio groups often require low temperatures (<0°C) to prevent decomposition.
  • Purification : Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is critical due to halogenated byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H/¹³C NMR : The trifluoromethylthio group (SCF₃) exhibits distinct deshielding effects:
    • ¹H NMR : Aromatic protons adjacent to SCF₃ resonate at δ 7.5–8.0 ppm due to electron-withdrawing effects.
    • ¹³C NMR : The SCF₃ carbon appears at ~125–135 ppm (quartet, JCFJ_{C-F} ≈ 320 Hz) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S absorption at ~650 cm⁻¹.
  • MS : Molecular ion peak at m/z 314.77 (C₁₁H₁₀ClF₃OS₂⁺) with fragments corresponding to Cl⁻ (35/37 isotopic split) and SCF₃ loss .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile halogenated intermediates.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats (propan-2-one is flammable).
  • Waste disposal : Halogenated waste containers for chlorinated byproducts; avoid aqueous sinks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:

  • Torsion angles : The SCF₃ group may induce non-planarity in the phenyl ring (e.g., dihedral angle >10° relative to the ketone plane).
  • Packing analysis : Intermolecular Cl···S interactions (3.3–3.5 Å) stabilize the crystal lattice .
  • Data validation : Use R₁ < 0.05 and wR₂ < 0.15 as reliability thresholds .

Q. How do computational methods (DFT, QSPR) predict the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) level optimizations reveal:
    • HOMO/LUMO : Electron-deficient SCF₃ lowers LUMO energy (~-1.5 eV), enhancing electrophilicity.
    • Electrostatic potential maps : Highlight nucleophilic attack sites at the ketone oxygen .
  • QSPR models : Correlate logP (calculated ~2.8) with solubility in polar aprotic solvents (e.g., DMSO) .

Q. What experimental strategies address contradictions in reported spectroscopic or synthetic data?

Methodological Answer:

  • Reproducibility checks : Verify reaction stoichiometry (e.g., exact molar ratios of Cl and SCF₃ precursors) .
  • Control experiments : Compare NMR spectra with deuterated solvents to rule out solvent shifts.
  • Cross-validation : Use multiple techniques (e.g., XRD + IR) to confirm functional groups .

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